molecular formula C6H14ClNO2 B2552720 N-methyl-aminoisobutyric acid methyl ester hydrochloride CAS No. 242468-73-1

N-methyl-aminoisobutyric acid methyl ester hydrochloride

Cat. No. B2552720
CAS RN: 242468-73-1
M. Wt: 167.63
InChI Key: PATXMMZDYSRPIZ-UHFFFAOYSA-N
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Description

N-methyl-aminoisobutyric acid methyl ester hydrochloride is a derivative of amino acids, specifically designed for certain analytical applications. While the provided papers do not directly discuss this compound, they do provide insights into the derivatization of amino acids for analytical purposes, which can be relevant to understanding the compound .

Synthesis Analysis

The synthesis of amino acid methyl ester hydrochlorides, which are closely related to this compound, can be achieved through a convenient room temperature reaction. According to the second paper, amino acids react with methanol in the presence of trimethylchlorosilane to yield their corresponding methyl ester hydrochlorides in good to excellent yields . This method is versatile, being compatible with both natural and synthetic amino acids, including aromatic and aliphatic ones.

Molecular Structure Analysis

The molecular structure of amino acid derivatives like this compound is crucial for their function in analytical chemistry. The derivatization process typically involves the introduction of specific functional groups that can enhance the volatility or detection properties of the amino acids. Although the papers provided do not detail the molecular structure of this compound, they do suggest that the derivatization process is key to the analytical application of these compounds .

Chemical Reactions Analysis

The derivatization of amino acids into their ester forms, as mentioned in the papers, involves chemical reactions that are sensitive to conditions such as temperature and the presence of catalysts like trimethylchlorosilane . The N-acetyl methyl esterification process described in the first paper also involves methylation conditions that affect reaction yields, indicating that the chemical reactions involved in derivatization are carefully controlled to achieve the desired outcome .

Physical and Chemical Properties Analysis

The physical and chemical properties of amino acid derivatives are tailored to improve their performance in analytical techniques like gas chromatography-combustion-isotope ratio mass spectrometry (GC/C/IRMS). For instance, the N-acetyl methyl (NACME) esterification process is designed to yield baseline-resolved peaks for amino acids, which is essential for accurate and precise determination of delta13C values . The derivatization yields and kinetic isotope effects (KIEs) are also critical properties that influence the accuracy and precision of the analytical results .

Scientific Research Applications

Synthesis Methods

  • Amino acid methyl ester hydrochlorides, including N-methyl-aminoisobutyric acid methyl ester hydrochloride, can be synthesized efficiently. A method involves reacting amino acids with methanol in the presence of trimethylchlorosilane at room temperature. This method works well for both natural and other aromatic/aliphatic amino acids, offering a convenient and broad application for synthesis (Li & Sha, 2008).

Molecular Dynamics and Crystallography

  • The study of this compound in the context of molecular dynamics and crystallography is insightful. An example is the X-ray single-crystal structure analysis of methyl 2-aminoisobutyrate hydrochloride (Me-AIB), showing temperature-dependent rotational disorder of hydrogen atoms in the ester methyl group. This research has implications for understanding molecular behavior at different temperatures, which can be crucial in fields like protein crystallography (Dittrich et al., 2009).

Radiation Damage Study

  • Research on radiation damage in substances like this compound is also of significance. The electron paramagnetic resonance spectra of this compound, when γ-irradiated, reveal specific radical formations. Such studies are important for understanding the effects of radiation on molecular structures, which has applications in fields like material science and radiopharmacology (Bașkan et al., 2009).

Transdermal Drug Delivery

  • This compound and similar compounds have been explored for their potential in enhancing skin permeation in transdermal drug delivery systems. For instance, a study developed ionic liquids based on amino acids for improved drug permeation. These findings are particularly relevant for pharmaceutical applications in creating effective transdermal therapies (Zheng et al., 2020).

Safety and Hazards

When handling “N-methyl-aminoisobutyric acid methyl ester hydrochloride”, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation. Avoid getting it in eyes, on skin, or on clothing. Also, avoid ingestion and inhalation .

Mechanism of Action

Target of Action

N-methyl-aminoisobutyric acid methyl ester hydrochloride is primarily used as a specific substrate of the amino acid transport system . This transport system plays a crucial role in the uptake and distribution of amino acids in cells, which is essential for protein synthesis and other cellular functions.

Mode of Action

The interaction of this compound with its target, the amino acid transport system, involves the compound being recognized and bound by the transport system. This binding triggers a conformational change in the transport system, allowing the compound to be transported across the cell membrane .

Biochemical Pathways

Once inside the cell, this compound can participate in various biochemical pathways. As a substrate of the amino acid transport system, it can affect the transport and distribution of other amino acids, potentially influencing protein synthesis and other metabolic processes .

Pharmacokinetics

As a small, polar molecule, it is expected to have good bioavailability and to be metabolized and excreted by standard biochemical pathways .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its role as a substrate of the amino acid transport system. By influencing the transport of amino acids, it can affect a wide range of cellular processes, including protein synthesis, cell growth, and cell signaling .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, changes in pH or temperature can affect the compound’s stability and its interaction with the amino acid transport system . Furthermore, the presence of other substrates or inhibitors of the amino acid transport system can influence the compound’s efficacy .

properties

IUPAC Name

methyl 2-methyl-2-(methylamino)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-6(2,7-3)5(8)9-4;/h7H,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATXMMZDYSRPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

242468-73-1
Record name methyl 2-methyl-2-(methylamino)propanoate hydrochloride
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